5-chloro-N-(2,3-dichlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a carboxamide group, and a trifluoromethyl group . The presence of these groups suggests that the compound could have interesting chemical and physical properties, and potential applications in various fields such as pharmaceuticals or agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxamide group attached to it . The trifluoromethyl group would add electron-withdrawing character to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyridine ring could undergo electrophilic substitution, and the carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Synthesis and Pharmacological Potential
The compound 5-Chloro-N-(2,3-Dichlorophenyl)-2-Oxo-1-[[4-(Trifluoromethyl)Phenyl]Methyl]Pyridine-3-Carboxamide, due to its complex structure, finds its application mainly in the synthesis of various pharmacologically active agents. A notable study involved the identification of structurally diverse GlyT1 inhibitors, showcasing the compound's utility in generating new pharmacological agents with potentially different physicochemical properties and enhanced drug-likeness (Yamamoto et al., 2016).
Antimicrobial and Antifungal Agents
Derivatives of pyridine and related heterocycles, which can be synthesized using the core structure of the compound , have been evaluated for their antimicrobial and antifungal properties. For example, a study on novel 6-oxo-pyridine-3-carboxamide derivatives demonstrated broad-spectrum antibacterial activity, highlighting the compound's role in the development of new antimicrobial agents (El-Sehrawi et al., 2015).
Structural and Optical Properties
The structural and optical properties of pyridine derivatives have been extensively studied, with research focusing on their polycrystalline nature and optical functions. Such studies are crucial for understanding the material characteristics of these compounds and their potential applications in photovoltaic devices or as photosensors (Zedan et al., 2020).
Coordination Polymers and Ligand Conformation
Research has also delved into the role of ligand conformation in the structural diversity of coordination polymers containing pyridine derivatives. The study of copper(II) and silver(I) complexes with dipyridyl ligands bearing amide spacers, for instance, provides insight into how ligand conformation can influence the assembly and properties of coordination polymers (Yeh et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-N-(2,3-dichlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3F3N2O2/c21-13-8-14(18(29)27-16-3-1-2-15(22)17(16)23)19(30)28(10-13)9-11-4-6-12(7-5-11)20(24,25)26/h1-8,10H,9H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUQCYOWMWLLNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC(=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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